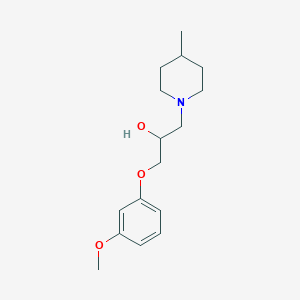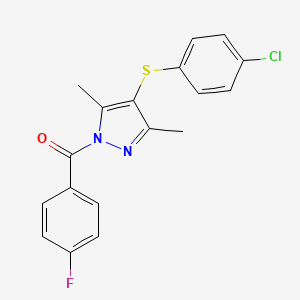![molecular formula C26H22ClNO4S2 B11663999 (5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663999.png)
(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes and thiosemicarbazides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is refluxed for several hours to yield the desired thiazolidinone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives have shown promise as antimicrobial agents. This compound may exhibit similar properties, making it a candidate for the development of new antibiotics.
Medicine
In medicine, thiazolidinones are studied for their potential anticancer activities. The compound’s ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of “(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzylidene group can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{3-chloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-2-one
Uniqueness
The compound “(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” is unique due to the presence of both the methoxy and chloro substituents on the benzylidene ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other thiazolidinone derivatives.
Properties
Molecular Formula |
C26H22ClNO4S2 |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22ClNO4S2/c1-17-8-10-20(11-9-17)31-12-13-32-24-21(27)14-18(15-22(24)30-2)16-23-25(29)28(26(33)34-23)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3/b23-16- |
InChI Key |
CKMAZOKXBBXTNG-KQWNVCNZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663921.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663929.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663930.png)


![2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)
![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
![4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide](/img/structure/B11663965.png)
![2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11663967.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide](/img/structure/B11663982.png)

![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)
![N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide](/img/structure/B11664001.png)
